molecular formula C11H19N6O+ B15023492 2-(6-amino-9H-purin-9-yl)-N-(2-hydroxyethyl)-N,N-dimethylethanaminium

2-(6-amino-9H-purin-9-yl)-N-(2-hydroxyethyl)-N,N-dimethylethanaminium

Cat. No.: B15023492
M. Wt: 251.31 g/mol
InChI Key: YEGYPEPBHBRXIL-UHFFFAOYSA-N
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Description

2-(6-AMINO-9H-PURIN-9-YL)ETHYLDIMETHYLAZANIUM is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine base linked to an ethyl group and a hydroxyethyl group attached to a dimethylazanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-AMINO-9H-PURIN-9-YL)ETHYLDIMETHYLAZANIUM typically involves multiple steps, starting with the preparation of the purine base. One common method involves the reaction of 6-chloropurine with ethylenediamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-chloroethanol in the presence of a base to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(6-AMINO-9H-PURIN-9-YL)ETHYLDIMETHYLAZANIUM may involve large-scale synthesis using similar reaction pathways. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(6-AMINO-9H-PURIN-9-YL)ETHYLDIMETHYLAZANIUM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are performed in polar solvents with appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups attached to the purine base.

Scientific Research Applications

2-(6-AMINO-9H-PURIN-9-YL)ETHYLDIMETHYLAZANIUM has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving purine metabolism.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-AMINO-9H-PURIN-9-YL)ETHYLDIMETHYLAZANIUM involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors involved in purine metabolism, modulating their activity and affecting cellular functions. It may also participate in signaling pathways, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine group but different structural features.

    tert-Butylamine: Another amine compound with distinct chemical properties and applications.

Uniqueness

2-(6-AMINO-9H-PURIN-9-YL)ETHYLDIMETHYLAZANIUM is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research.

Properties

Molecular Formula

C11H19N6O+

Molecular Weight

251.31 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)ethyl-(2-hydroxyethyl)-dimethylazanium

InChI

InChI=1S/C11H19N6O/c1-17(2,5-6-18)4-3-16-8-15-9-10(12)13-7-14-11(9)16/h7-8,18H,3-6H2,1-2H3,(H2,12,13,14)/q+1

InChI Key

YEGYPEPBHBRXIL-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCN1C=NC2=C(N=CN=C21)N)CCO

Origin of Product

United States

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